[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester
Overview
Description
“[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester” is a chemical compound with the molecular formula C11H21O3P . It is also known as (2E,4E)-1-diethoxyphosphoryl-4-methylhexa-2,4-diene .
Synthesis Analysis
The synthesis of esters like “[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester” often involves esterification reactions, which are among the most important reactions in modern organic synthesis . Photocatalytic strategies have also been used to synthesize esters . The reaction mechanisms involve mainly single electron transfer, energy transfer, or other radical procedures .Molecular Structure Analysis
The molecular structure of “[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester” can be represented as a 2D Mol file or a computed 3D SD file .Scientific Research Applications
Helicity Induction in Polymers
- Application : Helicity induction in poly(phenylacetylene)s bearing phosphonic acid residues.
- Details : Phosphonic acid derivatives, including esters, were used to create polymers with one-handed helical conformations upon complexation with chiral amines, demonstrating potential in chiral materials and optical applications.
- Reference : (Onouchi et al., 2004).
Synthesis of Organic Compounds
- Application : Synthesis of 1-methyl-1-(N-substituted carbamoyl- and thiocarbamoyl-amino) alkanephosphonic acids-diethyl esters.
- Details : Demonstrates the chemical versatility of phosphonic acid diethyl esters in producing a range of organic compounds, which could have implications in medicinal chemistry and agrichemistry.
- Reference : (Lachkova et al., 1993).
Boronic Acid Derivatives
- Application : Study of multifunctional compounds with aminophosphonic acid and boronic acid groups.
- Details : Research on compounds where aminophosphonic acid groups are introduced into boronic acids, leading to new applications in synthetic chemistry and potentially in biomedical fields.
- Reference : (Zhang et al., 2017).
Multi-Component Synthesis
- Application : Multi-component synthesis of (2-amino-3-cyano-4H-chromen-4-yl) phosphonic acid diethyl ester.
- Details : Illustrates the use of phosphonic acid diethyl esters in facilitating multi-component chemical reactions, which is important in streamlining synthetic processes in chemistry.
- Reference : (Gaikwad et al., 2011).
Radiochemistry
- Application : First application of the Horner–Wadsworth–Emmons reaction in 18F-chemistry.
- Details : Use of benzylic phosphonic acid esters in synthesizing 18F-labelled stilbenes, indicating potential applications in radiopharmaceuticals and imaging.
- Reference : (Gester et al., 2007).
Synthesis of Phosphonates
- Application : Synthesis of novel tris phosphonates with antimicrobial activity.
- Details : Creation of phosphonic acid diethyl ester derivatives with potential applications in antimicrobial treatments.
- Reference : (Kumar et al., 2011).
properties
IUPAC Name |
(2E,4E)-1-diethoxyphosphoryl-4-methylhexa-2,4-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21O3P/c1-5-11(4)9-8-10-15(12,13-6-2)14-7-3/h5,8-9H,6-7,10H2,1-4H3/b9-8+,11-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELDOTLENOAILT-SXGHKVHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC=CC(=CC)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C/C=C/C(=C/C)/C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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